Gentamicin C1

Description

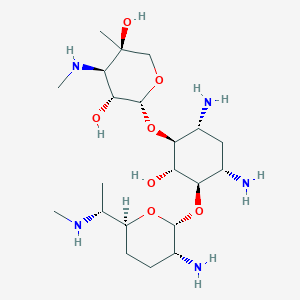

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAZRRDELHUEMR-CAMVTXANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023091 |

Source

|

| Record name | Gentamicin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |

Source

|

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White amorphous powder | |

CAS No. |

25876-10-2, 1403-66-3 |

Source

|

| Record name | Gentamicin C1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25876-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentamicin C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gentamicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTAMICIN C1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

102-108 °C |

Source

|

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Gentamicin C1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of Gentamicin (B1671437) C1, a key component of the gentamicin antibiotic complex. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Gentamicin C1 is an aminoglycoside antibiotic characterized by its three-ring structure, consisting of a central 2-deoxystreptamine (B1221613) ring glycosidically linked to a purpurosamine and a garosamine (B1245194) ring.[1] The specific stereochemistry and substitutions on these rings are crucial for its antibacterial activity.

The IUPAC name for Gentamicin C1 is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol.

Below is a two-dimensional representation of the chemical structure of Gentamicin C1:

Physicochemical Properties

The following tables summarize the key physicochemical properties of Gentamicin C1. It is important to note that some reported values may pertain to the gentamicin complex or its sulfate (B86663) salt, as pure Gentamicin C1 is primarily a component of this mixture.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C21H43N5O7 | [2] |

| Molecular Weight | 477.6 g/mol | [2] |

| CAS Number | 25876-10-2 | [3] |

| Appearance | White to buff-colored powder | [4] |

| Melting Point | 125-130 °C (for Pentaacetate Salt) | |

| Solubility | Freely soluble in water; Insoluble in most organic solvents. | |

| Optical Rotation | [α]D25 +102° (for Gentamicin Sulfate in water) |

Table 2: Acid-Base Properties

The pKa values of the five amino groups in the gentamicin complex have been determined experimentally. These values are critical for understanding the molecule's charge state at physiological pH and its interaction with biological targets.

| Amino Group Position | pKa Value |

| N-1 | 7.7 |

| N-3 | 6.4 |

| N-2' | Not Determined |

| N-6' | 9.8 |

| N-3'' | 8.5 |

| Source: |

Mechanism of Action

Gentamicin C1 exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the binding of the antibiotic to the 30S ribosomal subunit. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and ultimately causing premature termination of translation. The accumulation of non-functional or toxic proteins disrupts the bacterial cell membrane integrity, leading to cell death.

The following diagram illustrates the mechanism of action of Gentamicin C1.

Caption: Mechanism of action of Gentamicin C1.

Experimental Protocols

This section outlines the methodologies for key experiments related to the characterization of Gentamicin C1.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary melting point technique.

Protocol:

-

A small, powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (onset point) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental physical property.

Protocol:

-

A known mass of the solute (Gentamicin C1) is added to a known volume of the solvent (e.g., water, ethanol) in a container at a specific temperature.

-

The mixture is agitated (e.g., by stirring or sonication) until equilibrium is reached, meaning no more solute dissolves.

-

The undissolved solute, if any, is separated from the solution by filtration or centrifugation.

-

The concentration of the solute in the saturated solution is then determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa Values by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the pKa values of ionizable groups in a molecule.

Protocol:

-

A solution of the aminoglycoside is prepared in a suitable solvent (e.g., D2O).

-

The pH of the solution is adjusted incrementally by adding small amounts of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

-

After each pH adjustment, 1H and 15N NMR spectra are recorded.

-

The chemical shifts of the protons and nitrogen atoms adjacent to the amino groups are monitored as a function of pH.

-

The pKa value for each amino group is determined by fitting the chemical shift titration data to the Henderson-Hasselbalch equation.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the separation, identification, and quantification of the components of the gentamicin complex.

Protocol:

-

Sample Preparation: A solution of the gentamicin sample is prepared in a suitable solvent, typically water or a mixture of water and an organic solvent.

-

Chromatographic Separation: The sample solution is injected into a liquid chromatograph. The different gentamicin components are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their differential partitioning between the mobile phase and the stationary phase. A gradient elution is often employed.

-

Mass Spectrometric Detection: As the separated components elute from the column, they are introduced into the ion source of a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrometer detects the abundance of each ion, allowing for the identification and quantification of each gentamicin component.

The following diagram illustrates a general workflow for the analysis of Gentamicin C1 using LC-MS.

Caption: Experimental workflow for LC-MS analysis.

Conclusion

Gentamicin C1 is a critical component of the clinically important gentamicin antibiotic complex. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for its effective and safe use, as well as for the development of new and improved aminoglycoside antibiotics. The experimental protocols outlined in this guide provide a framework for the accurate characterization and analysis of this important molecule.

References

The Intricate Path to Gentamicin C1: A Technical Guide to its Biosynthesis in Micromonospora

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of Gentamicin (B1671437) C1, a critical component of the gentamicin antibiotic complex produced by the actinomycete Micromonospora. This document details the enzymatic steps, genetic basis, and experimental methodologies used to elucidate this complex pathway, offering valuable insights for researchers in antibiotic development and microbial biotechnology.

The Gentamicin C1 Biosynthetic Pathway: A Multi-Enzymatic Cascade

The biosynthesis of Gentamicin C1 is a complex process involving a series of enzymatic reactions that modify a central 2-deoxystreptamine (B1221613) (2-DOS) core. The pathway branches to produce the various components of the gentamicin C complex, with the formation of Gentamicin C1 being the result of a specific series of methylation, oxidation, transamination, and dehydroxylation events.

The journey to Gentamicin C1 begins with the formation of the key intermediate, gentamicin X2. From this branch point, two main pathways diverge, one leading to Gentamicin C1a and C2b, and the other, through the action of the C-methyltransferase GenK, leading to G418, a precursor for Gentamicins C2a, C2, and ultimately C1.[1][2]

The key enzymatic steps in the biosynthesis of Gentamicin C1 from Gentamicin X2 are:

-

C-6' Methylation: The radical SAM-dependent methyltransferase, GenK , catalyzes the methylation of gentamicin X2 at the C-6' position to form G418. This is a critical branching point in the pathway.[3]

-

Oxidation and Transamination: The dehydrogenase GenQ and the aminotransferase GenB1 work in concert to convert the 6'-hydroxyl group of G418 into an amino group, forming the intermediate JI-20B.[4]

-

Dehydroxylation: The phosphotransferase GenP , along with the PLP-dependent enzymes GenB3 and GenB4 , are responsible for the 3',4'-didehydroxylation of JI-20B to produce gentamicin C2a.[5]

-

Epimerization: The enzyme GenB2 catalyzes the epimerization of gentamicin C2a to gentamicin C2.

-

N-6' Methylation: Finally, the N-methyltransferase GenL catalyzes the terminal methylation of gentamicin C2 at the 6'-amino position to yield Gentamicin C1. Interestingly, the gene encoding GenL is not located within the main gentamicin biosynthetic gene cluster.

Quantitative Data on Gentamicin Production

The production of gentamicin is influenced by various fermentation parameters. The following tables summarize key quantitative data related to the fermentation of Micromonospora species for gentamicin production. Enzyme kinetic parameters for the biosynthetic enzymes are not widely reported in the literature.

| Parameter | Optimized Value | Reference |

| Carbon Source | Potato Starch | |

| Nitrogen Source | Soybean Meal | |

| CoCl₂ Concentration | 0.006 g/L | |

| pH for Cell Growth | 7.2 | |

| pH for Gentamicin Production | 6.8 | |

| Optimal Inoculum Age | 72 hours | |

| Optimal Inoculum Level | 6% (v/v) |

Table 1: Optimized Fermentation Parameters for Gentamicin Production by Micromonospora purpurea.

| Medium Component | Concentration (g/L) |

| Starch | 7.5 |

| Soybean Meal | 5.0 |

| K₂HPO₄ | 1.2 |

| CaCO₃ | 4.0 |

| FeSO₄ | 0.03 |

| CoCl₂ | 0.001 |

Table 2: Optimized Medium Composition for Gentamicin Production by Micromonospora echinospora.

| Strain | Gentamicin Titer (u/mL) |

| M. purpurea GK1101 (ΔgenK) | 792.24 |

| M. purpurea GbKL202 (ΔgenKΔgenL) | 780.39 |

Table 3: Comparison of Gentamicin Titer in Engineered Micromonospora purpurea Strains.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Gentamicin C1 biosynthesis.

Gene Deletion in Micromonospora (e.g., ΔgenK)

This protocol describes a general method for creating in-frame gene deletions in Micromonospora using homologous recombination, a technique frequently employed to elucidate gene function in the gentamicin biosynthetic pathway.

Materials:

-

Micromonospora strain

-

E. coli donor strain (e.g., S17-1)

-

Suicide vector (e.g., pKC1139)

-

Primers for amplifying flanking regions of the target gene

-

Restriction enzymes

-

T4 DNA ligase

-

Appropriate antibiotics for selection

-

Media for E. coli and Micromonospora growth and conjugation (e.g., LB, MS agar)

Procedure:

-

Construction of the Gene Deletion Vector:

-

Amplify the upstream and downstream flanking regions (approx. 1-2 kb each) of the target gene from Micromonospora genomic DNA using PCR.

-

Clone the two flanking regions into a suicide vector, such as pKC1139, which cannot replicate in Micromonospora. The two fragments should be ligated in the correct orientation to create an in-frame deletion upon recombination.

-

Transform the resulting plasmid into an E. coli strain suitable for conjugation.

-

Verify the correct construction of the plasmid by restriction digestion and DNA sequencing.

-

-

Conjugation and Integration:

-

Grow cultures of the E. coli donor strain containing the deletion vector and the recipient Micromonospora strain.

-

Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., MS agar).

-

After incubation, overlay the plates with an appropriate antibiotic to select for Micromonospora exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.

-

-

Excision and Screening for Double Crossovers:

-

Inoculate the single-crossover mutants into a non-selective liquid medium and grow for several generations to allow for a second crossover event to occur, which will excise the plasmid.

-

Plate the culture onto a suitable medium to obtain single colonies.

-

Screen the colonies for the loss of the antibiotic resistance marker carried on the vector, indicating a double-crossover event.

-

Confirm the deletion of the target gene in the selected colonies by PCR using primers that flank the deleted region and by Southern blot analysis.

-

In Vitro Enzyme Assay for Methyltransferases (e.g., GenL)

This protocol outlines a general method for assaying the activity of methyltransferases involved in gentamicin biosynthesis, such as GenL.

Materials:

-

Purified recombinant methyltransferase (e.g., His-tagged GenL)

-

Substrate (e.g., Gentamicin C2)

-

S-adenosyl-L-methionine (SAM), the methyl donor

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

LC-MS system for product analysis

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the purified enzyme, the substrate, and SAM in the reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., chloroform) to denature the enzyme.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS to detect the formation of the methylated product (e.g., Gentamicin C1). The product will have a higher molecular weight corresponding to the addition of a methyl group.

-

HPLC-MS Analysis of Gentamicin Components

This protocol provides a general method for the separation and quantification of gentamicin components from a fermentation broth or in vitro reaction.

Materials:

-

HPLC system coupled to a mass spectrometer (MS)

-

C18 reversed-phase column

-

Mobile phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid)

-

Mobile phase B: Acetonitrile with an ion-pairing agent

-

Gentamicin standards (C1, C1a, C2, C2a, etc.)

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

The supernatant can be directly analyzed or further purified/concentrated using solid-phase extraction (SPE).

-

-

HPLC Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the gentamicin components using a gradient of increasing mobile phase B concentration. The gradient will separate the different components based on their hydrophobicity.

-

-

MS Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions of the gentamicin components.

-

Quantification can be performed by comparing the peak areas of the components in the sample to those of known concentrations of standards.

-

Conclusion

The biosynthesis of Gentamicin C1 in Micromonospora is a testament to the intricate and highly regulated metabolic capabilities of these microorganisms. A thorough understanding of this pathway, from the genetic level to the detailed enzymatic mechanisms, is paramount for the rational design of metabolic engineering strategies aimed at improving the yield of specific desired components like Gentamicin C1 or for the combinatorial biosynthesis of novel aminoglycoside antibiotics with improved therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and manipulate this important biosynthetic pathway.

References

- 1. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of Gentamicin C1 on Bacterial Ribosomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gentamicin (B1671437), a potent broad-spectrum aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. It is a mixture of several related components, primarily Gentamicin C1, C1a, and C2. While the components share a common mechanism of action, subtle structural differences influence their binding affinities and efficacy. This technical guide provides a comprehensive overview of the molecular mechanism by which Gentamicin C1, a key component of the gentamicin complex, exerts its antibacterial effects by targeting the bacterial ribosome.

Gentamicin C1's primary mode of action is the inhibition of bacterial protein synthesis.[1][2] By binding to the 30S ribosomal subunit, it introduces errors in translation and disrupts the normal functioning of the ribosome, ultimately leading to bacterial cell death.[2][3] This guide will delve into the specifics of its binding site, the molecular interactions that govern its activity, its impact on translational fidelity, and the experimental protocols used to elucidate these mechanisms.

The Primary Target: The Bacterial 30S Ribosomal Subunit

The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is the primary target of Gentamicin C1. Specifically, Gentamicin C1 binds to the 30S subunit, the smaller of the two ribosomal subunits, which plays a crucial role in decoding the messenger RNA (mRNA) template.[1] The binding of Gentamicin C1 to the 30S subunit is irreversible and is the initial step in its cascade of inhibitory actions.

Binding Site and Molecular Interactions

Gentamicin C1 binds to a specific region on the 16S ribosomal RNA (rRNA) within the 30S subunit, known as the A-site. The A-site is critical for the selection of the correct aminoacyl-tRNA (aa-tRNA) that corresponds to the mRNA codon being read.

The interaction of Gentamicin C1 with the A-site is characterized by a network of hydrogen bonds between the amino and hydroxyl groups of the antibiotic and the nucleotides of the 16S rRNA. Key nucleotides involved in this interaction include A1408, A1492, A1493, and G1494.

-

Ring I and II Interactions: Rings I and II of the gentamicin molecule are crucial for its specific interaction with the A-site. The amino groups at positions 1 and 3 of ring II form hydrogen bonds with U1495 and G1494, respectively.

-

Ring III Interactions: Ring III, which is a garosamine (B1245194) moiety in Gentamicin C, directs specific interactions with conserved base pairs in the A-site.

The binding of Gentamicin C1 induces a conformational change in the A-site, forcing the universally conserved nucleotides A1492 and A1493 to flip out from their stacked position within the helix. This "flipped-out" conformation mimics the state of the ribosome when a cognate aa-tRNA is bound, even in the absence of the correct tRNA.

Mechanism of Action: Disruption of Protein Synthesis

The binding of Gentamicin C1 to the ribosomal A-site disrupts protein synthesis through a multi-faceted mechanism:

4.1. Induction of mRNA Misreading: The conformational change induced by Gentamicin C1 in the A-site is the primary cause of mRNA misreading. By stabilizing the "flipped-out" conformation of A1492 and A1493, Gentamicin C1 lowers the decoding fidelity of the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, as near-cognate aa-tRNAs are mistakenly accepted. The accumulation of non-functional or misfolded proteins is highly toxic to the bacterial cell.

4.2. Inhibition of Translocation: In addition to causing misreading, Gentamicin C1 also inhibits the translocation step of elongation. Translocation is the process where the ribosome moves one codon down the mRNA, a step that is essential for the continuation of protein synthesis. By binding to the A-site, Gentamicin C1 sterically hinders the movement of the tRNAs and the mRNA through the ribosome.

4.3. Disruption of Ribosome Recycling: Some studies suggest that aminoglycosides like gentamicin can also interfere with the final stage of translation, ribosome recycling. This would lead to a depletion of functional ribosomes available for new rounds of protein synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters related to the interaction of Gentamicin C1 with the bacterial ribosome.

| Parameter | Value | Organism/System | Method | Reference |

| Dissociation Constant (Kd) | 0.5 µM | E. coli A-site RNA oligonucleotide | Chemical Footprinting | |

| IC50 (In Vitro Translation) | ~1.0 µM | E. coli S30 extract | Cell-free translation assay |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the mechanism of action of Gentamicin C1.

6.1. Chemical Footprinting with Dimethyl Sulfate (B86663) (DMS)

This technique is used to identify the binding site of a ligand on an RNA molecule by probing the accessibility of the RNA bases to chemical modification.

Protocol:

-

Preparation of 30S Ribosomal Subunits: Isolate 70S ribosomes from E. coli MRE600 by sucrose (B13894) gradient centrifugation. Dissociate 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits by a further sucrose gradient centrifugation.

-

Binding Reaction: Incubate purified 30S ribosomal subunits (final concentration 100 nM) with varying concentrations of Gentamicin C1 (e.g., 1 µM, 10 µM, 100 µM) in a buffer containing 80 mM potassium cacodylate (pH 7.2), 150 mM KCl, 5 mM Mg(OAc)2, and 6 mM β-mercaptoethanol for 30 minutes at 37°C.

-

DMS Modification: Add dimethyl sulfate (DMS) to a final concentration of 1 mg/ml and incubate for 10 minutes at 37°C. DMS methylates the N1 of adenine (B156593) and N7 of guanine (B1146940) in single-stranded or accessible regions of the RNA.

-

Quenching: Stop the reaction by adding a quenching buffer containing β-mercaptoethanol.

-

RNA Extraction: Extract the 16S rRNA from the treated subunits using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Primer Extension Analysis: Use a radiolabeled primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the sites of chemical modification.

-

Gel Electrophoresis and Autoradiography: Separate the cDNA products on a denaturing polyacrylamide gel. Visualize the bands by autoradiography. The positions of the stops, and any protection from modification in the presence of Gentamicin C1, reveal the binding site.

6.2. In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

-

Preparation of S30 Extract: Prepare a crude cell extract (S30) from E. coli containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors).

-

Reaction Mixture: Prepare a reaction mixture containing the S30 extract, a buffer system (e.g., containing Tris-HCl, KCl, Mg(OAc)2, DTT), an energy source (ATP and GTP), an amino acid mixture (including a radiolabeled amino acid like [35S]-methionine), and a template mRNA (e.g., luciferase mRNA).

-

Inhibition Assay: Set up a series of reactions with varying concentrations of Gentamicin C1. Include a no-drug control and a control with a known translation inhibitor (e.g., chloramphenicol).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis:

-

Radiolabel Incorporation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Luciferase Assay: If using luciferase mRNA, add luciferin (B1168401) substrate and measure the luminescence, which is proportional to the amount of functional luciferase synthesized.

-

-

Data Analysis: Plot the percentage of inhibition of protein synthesis against the concentration of Gentamicin C1. Calculate the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.

6.3. Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state.

Protocol:

-

Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of Gentamicin C1 to form the ribosome-antibiotic complex.

-

Grid Preparation: Apply a small volume of the complex solution to an EM grid, blot away the excess liquid, and rapidly plunge-freeze the grid in liquid ethane. This vitrifies the sample, preserving the structure of the complex.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles at different tilt angles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Motion Correction: Correct for beam-induced motion of the particles.

-

Particle Picking: Automatically select individual ribosome particles from the micrographs.

-

2D Classification: Classify the particles into different views to remove junk particles and assess sample homogeneity.

-

3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.

-

3D Classification: Further classify the particles in 3D to separate different conformational states of the ribosome.

-

-

Model Building and Refinement: Build an atomic model of the ribosome-Gentamicin C1 complex into the final cryo-EM density map and refine it to fit the map.

-

Structural Analysis: Analyze the final structure to identify the precise binding pocket of Gentamicin C1 and its interactions with the ribosomal RNA and proteins.

Conclusion

Gentamicin C1 is a highly effective antibiotic that targets the bacterial ribosome with high specificity. Its mechanism of action is a well-characterized process involving binding to the 30S ribosomal subunit's A-site, which leads to a cascade of events including mRNA misreading and inhibition of translocation. The detailed understanding of its interaction with the ribosome, facilitated by the experimental techniques outlined in this guide, provides a solid foundation for the rational design of new aminoglycoside antibiotics with improved efficacy and reduced toxicity. The continued study of these mechanisms is crucial in the ongoing battle against antibiotic resistance.

References

Gentamicin C1: A Technical Guide to its Discovery and Isolation from the Gentamicin Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Gentamicin (B1671437) C1, a key component of the gentamicin antibiotic complex. Gentamicin, produced by the fermentation of Micromonospora purpurea, is a mixture of structurally related aminoglycoside compounds, primarily the Gentamicin C group.[1][2][3] The individual components, while structurally similar, exhibit variations in their biological activity and toxicity profiles, making their isolation and characterization crucial for research and pharmaceutical development.[4]

Discovery and Composition of the Gentamicin Complex

Gentamicin was first reported in 1963 by Weinstein et al., following its isolation from Micromonospora purpurea. It was soon discovered that gentamicin is not a single compound but a complex of several major and minor components. The major components of the Gentamicin C complex are designated as C1, C1a, C2, C2a, and C2b. These components differ primarily in the methylation patterns on the purpurosamine (2-amino-hexose) ring.

The relative proportions of these components can vary depending on the manufacturing process, fermentation conditions, and purification procedures. Understanding the composition of the complex is a critical first step in the isolation of any single component.

Table 1: Typical Composition of Major Gentamicin Congeners in Clinical Formulations

| Gentamicin Component | Typical Percentage Range (%) | Key Structural Feature |

| Gentamicin C1 | 25 - 50% | N-methylated at the 6' position. |

| Gentamicin C1a | 10 - 35% | Lacks methyl groups on the purpurosamine ring. |

| Gentamicin C2 + C2a | 25 - 55% | Contains a methyl group at the 6' position but has a free amine. |

Note: The ranges are based on USP standards and observed variations in clinical formulations.

Methodologies for the Isolation of Gentamicin C1

The separation of the highly polar and structurally similar components of the gentamicin complex presents a significant chromatographic challenge. The lack of a strong UV-absorbing chromophore in the native molecules further complicates detection. Over the years, several methodologies have been developed to overcome these challenges, with liquid chromatography being the predominant technique.

Logical Workflow for Gentamicin C1 Isolation

The general process for isolating Gentamicin C1 from a fermentation broth involves several key stages, from initial extraction to final purification and characterization.

Caption: General workflow for the isolation and purification of Gentamicin C1.

Experimental Protocol 1: Ion-Pairing Reversed-Phase HPLC (IP-RPLC)

This is a widely used technique for separating aminoglycosides. It involves the use of a volatile perfluorinated carboxylic acid, such as trifluoroacetic acid (TFA), as an ion-pairing agent in the mobile phase.

Objective: To separate the five major gentamicin congeners (C1, C1a, C2, C2a, and C2b).

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system

-

Acclaim AmG C18 column or equivalent C18 column

-

Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

-

Gentamicin sulfate (B86663) standard

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

Procedure:

-

Sample Preparation:

-

Dissolve 25 mg of gentamicin sulfate sample in 25 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Dilute the stock solution with the mobile phase to a working concentration of 0.2 mg/mL for analysis.

-

-

Mobile Phase Preparation:

-

Prepare a 100 mM TFA aqueous solution. For accelerated analysis, 2% acetonitrile can be added to the 100 mM TFA.

-

-

Chromatographic Conditions:

-

Column: Acclaim AmG C18 (or similar C18, 4.6 x 250 mm, 5-µm)

-

Mobile Phase: Isocratic elution with 100 mM aqueous TFA.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 30 °C

-

Injection Volume: 10-20 µL

-

Detection: CAD or ELSD.

-

Expected Outcome: This method should provide good separation of the five major gentamicin congeners, with resolutions greater than 3 between the C2 isomers (C2, C2a, and C2b).

Experimental Protocol 2: HPLC with Pre-column Derivatization

To overcome the challenge of poor UV absorbance, pre-column derivatization can be employed to attach a UV-active protecting group to the gentamicin components.

Objective: To separate gentamicin components using a UV-active protecting group suitable for HPLC with UV detection.

Materials and Equipment:

-

HPLC system with a UV detector

-

YMC ODS AQ column (or equivalent C18 column)

-

Benzyl (B1604629) chloroformate

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Catalyst for hydrogenation (e.g., Palladium on carbon)

Procedure:

-

Protection (Derivatization) Step:

-

Protect the amine groups of all gentamicin components in a mixture using 6.5 equivalents of benzyl chloroformate. This forms a benzyl carbamate (B1207046) derivative.

-

-

HPLC Separation:

-

Prepare a crude solution of the protected gentamicin mixture in anhydrous acetonitrile.

-

Column: YMC ODS AQ, 4.6 x 150 mm

-

Mobile Phase: Isocratic elution with a 70:30 mixture of acetonitrile and 0.05% aqueous trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 215 nm.

-

Collect the fractions corresponding to the protected Gentamicin C1 peak.

-

-

Deprotection Step:

-

Achieve deprotection of the C1 amine groups using catalytic hydrogenation to remove the benzyl carbamate group.

-

Isolate the pure Gentamicin C1 component by catalyst filtration and solvent removal.

-

Expected Outcome: This method allows for the separation and quantification of gentamicin components using standard UV detectors. The elution order and resolution will depend on the specific protecting group and chromatographic conditions used.

Characterization and Identification

Following isolation, the purity and identity of the Gentamicin C1 fraction must be confirmed.

Relationship of Major Gentamicin C Components

The structural differences between the major C components are subtle yet significant for their chromatographic separation and biological activity.

Caption: Structural relationships between major Gentamicin C components.

Techniques for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the isolated components. Specific signals in the spectra can be used as markers to identify each gentamicin congener without the need for reference standards.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the isolated Gentamicin C1 and to provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): The purity of the isolated fraction is typically assessed by re-injecting the sample into an HPLC system and observing a single, sharp peak corresponding to Gentamicin C1.

By employing these sophisticated isolation and characterization techniques, researchers can obtain highly pure Gentamicin C1, enabling further investigation into its specific antibacterial properties, pharmacokinetic profile, and potential for therapeutic applications.

References

A Deep Dive into the Structural Nuances of Gentamicin C Components: C1, C1a, and C2

For Researchers, Scientists, and Drug Development Professionals

Gentamicin, a potent broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but rather a complex mixture of structurally related compounds. The major components of this complex, Gentamicin C1, C1a, and C2, exhibit subtle yet significant structural variations that influence their biological activity and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the core structural differences between these three key components, offering valuable insights for researchers in drug discovery and development.

Core Structural Differences: The Role of Methylation

The fundamental structural backbone of the Gentamicin C components consists of a central 2-deoxystreptamine (B1221613) ring linked to a garosamine (B1245194) and a purpurosamine sugar moiety. The key distinction between Gentamicin C1, C1a, and C2 lies in the degree of methylation at the 6' position of the purpurosamine ring[1][2].

-

Gentamicin C1a: This component is the foundational structure of the C-series, characterized by the absence of any methyl groups at the 6'-position of the purpurosamine ring. Both R-groups at this position are hydrogen atoms[3][4].

-

Gentamicin C2: Structurally intermediate, Gentamicin C2 possesses a single methyl group at the 6'-position of the purpurosamine ring[3].

-

Gentamicin C1: This component is the most methylated of the three, featuring two methyl groups at the 6'-position of the purpurosamine ring.

These seemingly minor variations in methylation have a profound impact on the molecule's interaction with its biological target, the bacterial ribosome, thereby affecting its antibiotic efficacy and potential for toxicity.

Quantitative Data Summary

The structural differences are quantitatively reflected in the molecular formula and molecular weight of each component.

| Component | R1 Group | R2 Group | Molecular Formula | Molecular Weight ( g/mol ) |

| Gentamicin C1a | H | H | C19H39N5O7 | 449.54 |

| Gentamicin C2 | H | CH3 | C20H41N5O7 | 463.57 |

| Gentamicin C1 | CH3 | CH3 | C21H43N5O7 | 477.59 |

Structural Relationship Visualization

The hierarchical relationship based on the methylation pattern can be visualized as a logical progression from the unmethylated precursor to the fully methylated analogue.

Experimental Protocols for Differentiation and Characterization

The separation and identification of the individual Gentamicin C components are crucial for both quality control in pharmaceutical manufacturing and for detailed pharmacological studies. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate the individual Gentamicin C components from a mixture.

-

Methodology:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a highly aqueous mobile phase (e.g., water with an ion-pairing agent like heptafluorobutyric acid) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: As aminoglycosides lack a strong chromophore, derivatization is necessary for UV detection. A common method is pre-column derivatization with o-phthalaldehyde (B127526) (OPA) or post-column derivatization with ninhydrin. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization.

-

Quantification: The concentration of each component is determined by comparing the peak area to that of a known standard.

-

Mass Spectrometry (MS)

-

Objective: To confirm the identity of the separated components by determining their mass-to-charge ratio (m/z).

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is the most common technique for analyzing aminoglycosides due to their polar nature.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to accurately determine the molecular weight.

-

Tandem MS (MS/MS): To further confirm the structure, tandem mass spectrometry can be performed. The parent ion of a specific Gentamicin component is isolated and fragmented, and the resulting fragmentation pattern provides a unique fingerprint for that molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide detailed structural elucidation of the Gentamicin C components.

-

Methodology:

-

Sample Preparation: The purified component is dissolved in a suitable deuterated solvent, typically D2O.

-

1H NMR: Proton NMR spectra will show distinct signals for the methyl groups at the 6'-position. The number and integration of these signals can differentiate between C1, C1a, and C2.

-

13C NMR: Carbon NMR provides information on the carbon skeleton. The chemical shifts of the carbons in the purpurosamine ring will be affected by the degree of methylation.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all the proton and carbon signals and confirm the connectivity of the atoms within the molecule.

-

Biological Implications of Structural Differences

The methylation at the 6'-position of the purpurosamine ring influences the binding affinity of the Gentamicin components to the A-site of the bacterial 16S ribosomal RNA. Although all three components share the same mechanism of action—inducing mistranslation and inhibiting protein synthesis—their potencies can differ. Variations in their antibacterial spectrum and susceptibility to bacterial resistance mechanisms can also be attributed to these subtle structural modifications. Furthermore, the pharmacokinetic properties, such as clearance and volume of distribution, have been shown to differ among the components, which can have clinical and toxicological significance.

Conclusion

A thorough understanding of the structural differences between Gentamicin C1, C1a, and C2 is paramount for the development of safer and more effective aminoglycoside therapies. The precise control and characterization of the composition of Gentamicin mixtures are critical for ensuring consistent clinical outcomes. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of these closely related but distinct antibiotic agents.

References

In Vitro Antibacterial Spectrum of Gentamicin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Gentamicin (B1671437) C1, a major component of the gentamicin complex. The document presents quantitative data on its activity against a range of clinically relevant bacteria, details the experimental protocols for determining antibacterial susceptibility, and includes a visual representation of the experimental workflow.

Introduction

Gentamicin is a broad-spectrum aminoglycoside antibiotic widely used to treat severe bacterial infections. It is a complex mixture of several related components, primarily Gentamicin C1, C1a, C2, and C2a. While the activity of the gentamicin complex is well-documented, understanding the specific contribution of each component is crucial for optimizing therapeutic strategies and potentially reducing toxicity. This guide focuses on the in vitro antibacterial activity of Gentamicin C1, providing researchers and drug development professionals with essential data and methodologies for their work.

In Vitro Antibacterial Spectrum of Gentamicin C1

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of Gentamicin C1 against a selection of Gram-negative and Gram-positive bacteria.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | Wild-type | 2 |

| Klebsiella pneumoniae | Wild-type | 2 |

| Acinetobacter baumannii | Wild-type | 4 |

| Enterobacter cloacae | Wild-type | 2 |

| Staphylococcus aureus | MRSA | 4 |

Table 1: Minimum Inhibitory Concentrations (MIC) of Gentamicin C1 against various bacterial strains. Data sourced from a study on the antibacterial activity of gentamicin congeners[1][2].

The data indicates that Gentamicin C1 exhibits activity against a range of clinically important pathogens. Notably, its activity against wild-type Gram-negative bacteria is comparable to other components of the gentamicin C complex[1].

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method is considered a gold standard for quantitative antimicrobial susceptibility testing.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism after a specified incubation period.

Materials

-

Gentamicin C1 reference standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland turbidity standards

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Gentamicin C1 in a suitable solvent as recommended for the reference standard. Further dilutions are made in CAMHB to achieve the desired concentration range for the assay.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) agar (B569324) plate, select several well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the appropriate Gentamicin C1 dilution to the first well of each row to be tested, creating a twofold serial dilution across the plate by transferring 50 µL from well to well. The final volume in each well will be 50 µL before the addition of the inoculum.

-

The final column of the plate should contain only CAMHB to serve as a growth control (no antibiotic). A sterility control well (CAMHB only, no inoculum) should also be included.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation:

-

Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is recorded as the lowest concentration of Gentamicin C1 at which there is no visible growth.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Gentamicin C1.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This technical guide provides a concise yet comprehensive overview of the in vitro antibacterial spectrum of Gentamicin C1. The presented data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of antibacterial drug development. Further research into the activity of individual gentamicin components is warranted to fully understand their therapeutic potential and to develop strategies for more effective and safer aminoglycoside therapies.

References

A Technical Guide to the Pharmacokinetics and Tissue Distribution of Pure Gentamicin C1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gentamicin (B1671437), a cornerstone aminoglycoside antibiotic, is not a single entity but a complex of several components, primarily C1, C1a, and C2. These components exhibit distinct pharmacokinetic profiles, which can have significant clinical and toxicological implications. This technical guide focuses on the pharmacokinetics and tissue distribution of pure Gentamicin C1, providing a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties. While data on the tissue distribution of pure Gentamicin C1 is limited, this guide consolidates available information on total gentamicin distribution and relevant experimental methodologies to inform future research and drug development efforts.

Pharmacokinetics of Gentamicin C1

Pharmacokinetic studies, predominantly in animal models, have revealed significant differences between the major components of gentamicin. Gentamicin C1 consistently demonstrates a larger volume of distribution and higher clearance compared to its counterparts, C1a and C2.

Intravenous Administration

Following intravenous administration, Gentamicin C1 exhibits distinct pharmacokinetic parameters as summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose (4 mg/kg) [1][2]

| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 |

| Clearance (CL) (mL/min/kg) | 4.62 ± 0.71 | 1.81 ± 0.26 | 1.82 ± 0.25 |

| Volume of Distribution at Steady State (Vss) (L/kg) | 0.36 ± 0.04 | 0.14 ± 0.01 | 0.15 ± 0.02 |

| Half-life (t½) (min) | 64 ± 12 | 66 ± 12 | 63 ± 12 |

| Mean Residence Time (MRT) (min) | 81 ± 13 | 84 ± 12 | 79 ± 13 |

Table 2: Pharmacokinetic Parameters of Gentamicin C1, C1a, and C2 in Horses after a Single Intravenous Dose (6.6 mg/kg)

| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 |

| Total Body Clearance (CL) (mL/min/kg) | 1.03 ± 0.08 | 1.62 ± 0.50 | 1.10 ± 0.15 |

| Apparent Volume of Distribution at Steady State (Vss) (L/kg) | 0.22 ± 0.05 | 0.26 ± 0.12 | 0.23 ± 0.05 |

| Half-life (t½) (h) | 3.1 (2.5-4.0) | 2.4 (2.0-3.2) | 3.3 (2.4-4.3) |

| Mean Residence Time (MRT) (h) | 3.6 ± 0.5 | 2.7 ± 0.3 | 3.5 ± 0.4 |

Table 3: Pharmacokinetic Parameters of Gentamicin C1, C1a, C2, and C2a in Broiler Chickens after a Single Intravenous Dose (5 mg/kg)

| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a |

| Elimination Half-life (t½β) (h) | 1.69 | 6.45 | 3.87 | 5.24 |

| Total Body Clearance (CLB) (mL/h/kg) | 79.60 | 79.76 | 112.73 | 83.1 |

| Apparent Volume of Distribution at Steady State (Vss) (L/kg) | 0.19 | 0.35 | 0.32 | 0.34 |

| Mean Residence Time (MRT) (h) | 2.41 | 4.41 | 2.87 | 4.12 |

Intramuscular Administration

Table 4: Pharmacokinetic Parameters of Gentamicin C1, C1a, and C2 in Healthy Piglets after a Single Intramuscular Dose (10 mg/kg) [3]

| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 |

| Maximum Plasma Concentration (Cmax) (µg/mL) | 30.08 ± 4.54 | 45.40 ± 7.02 | 51.53 ± 8.01 |

| Time to Maximum Plasma Concentration (Tmax) (h) | 0.58 ± 0.14 | 0.67 ± 0.10 | 0.67 ± 0.10 |

| Area Under the Curve (AUC0-inf) (h*µg/mL) | 91.26 ± 16.94 | 148.68 ± 29.84 | 167.97 ± 33.72 |

| Apparent Clearance (CL/F) (L/h/kg) | 0.11 ± 0.02 | 0.07 ± 0.01 | 0.06 ± 0.01 |

| Apparent Volume of Distribution (Vz/F) (L/kg) | 0.42 ± 0.07 | 0.28 ± 0.05 | 0.25 ± 0.05 |

| Terminal Half-life (T½) (h) | 2.61 ± 0.38 | 2.84 ± 0.45 | 2.86 ± 0.46 |

| Mean Residence Time (MRT) (h) | 3.42 ± 0.43 | 3.59 ± 0.50 | 3.61 ± 0.51 |

Tissue Distribution of Gentamicin

The tissue distribution of pure Gentamicin C1 has not been extensively studied. The available data primarily pertains to total gentamicin concentrations. These studies indicate that gentamicin accumulates in certain tissues, particularly the kidney.

Disclaimer: The following data represents the concentration of the total gentamicin mixture and not specifically the C1 component.

Table 5: Tissue Concentration of Total Gentamicin in Channel Catfish 96 hours after a Single Intramuscular Dose (4 mg/kg) [4]

| Tissue | Concentration (µg/g) |

| Kidney (Posterior) | 105.7 |

| Liver | 7.01 |

| Muscle | 0.13 |

Table 6: Peak Concentration and Area Under the Curve of Total Gentamicin in Human Serum and Subcutaneous Tissue after a Single Intravenous Bolus (240 mg) [5]

| Compartment | Peak Concentration (mg/L) | AUC (0-6h) (mg·min/L) |

| Serum | 17.1 ± 3.9 | 2146 ± 390 |

| Subcutaneous Tissue | 6.7 ± 2.0 | 1281 ± 390 |

Experimental Protocols

Animal Studies for Pharmacokinetics

-

Animal Models: Beagles, Horses, Broiler Chickens, and Piglets have been utilized in pharmacokinetic studies.

-

Administration: Gentamicin is typically administered as a single intravenous bolus or an intramuscular injection.

-

Dosing: Doses have ranged from 4 mg/kg to 10 mg/kg.

-

Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation for analysis.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the individual gentamicin components (C1, C1a, C2) in plasma.

Tissue Distribution Studies

-

Animal Models: Studies have been conducted in channel catfish and humans.

-

Administration: Intramuscular or intravenous administration is used.

-

Sample Collection: At the end of the study period, animals are euthanized, and tissues of interest (e.g., kidney, liver, muscle) are collected. In human studies, microdialysis probes can be used to sample the interstitial fluid of subcutaneous tissue.

-

Tissue Processing and Extraction:

-

Homogenization: Tissues can be homogenized to create a uniform sample.

-

Sodium Hydroxide (B78521) Digestion: A superior method for extracting gentamicin from tissues like kidney and skeletal muscle involves digestion with sodium hydroxide at 70°C for 20 minutes. This method has shown high recovery rates.

-

-

Analytical Methods:

-

Radioimmunoassay (RIA): A commercially available RIA can be used to determine gentamicin concentrations in plasma and tissues.

-

Fluorescence Polarization Immunoassay (FPIA): This immunoassay is another method used for the quantification of gentamicin in tissue extracts.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method for quantifying gentamicin in various biological matrices, including tissues.

-

Visualizations

Cellular Uptake of Gentamicin in Renal Proximal Tubule Cells

Gentamicin accumulation in the renal proximal tubule is a key factor in its nephrotoxicity. The uptake is a multi-step process involving electrostatic binding and endocytosis.

Caption: Cellular uptake pathway of gentamicin in renal proximal tubule cells.

Experimental Workflow for Gentamicin Quantification in Tissue Samples

The quantification of gentamicin in tissue samples involves several critical steps from sample collection to data analysis.

Caption: Workflow for the quantification of gentamicin in tissue samples.

Conclusion and Future Directions

The pharmacokinetic profile of pure Gentamicin C1 is characterized by a larger volume of distribution and higher clearance compared to other major gentamicin components. While the tissue distribution of total gentamicin is known to favor accumulation in the kidneys, specific quantitative data for pure Gentamicin C1 in various tissues remains a significant knowledge gap. Future research should focus on elucidating the tissue distribution profile of pure Gentamicin C1 to better understand its efficacy and toxicity, ultimately leading to more informed drug development and clinical use. The detailed experimental protocols and analytical methods outlined in this guide provide a foundation for conducting such crucial studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Distribution and Tissue Concentration of Gentamicin in the Channel Catfish - IAAAM1989 - VIN [vin.com]

- 5. Gentamicin concentrations in human subcutaneous tissue - PMC [pmc.ncbi.nlm.nih.gov]

Gentamicin C1: A Technical Guide to Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Gentamicin (B1671437) C1, a key component of the gentamicin antibiotic complex. Understanding these characteristics is critical for the accurate preparation of stock solutions, formulation development, and the design of reliable in vitro and in vivo studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and visual representations of experimental workflows.

Solubility of Gentamicin C1

The solubility of an active pharmaceutical ingredient (API) is a fundamental property that dictates its handling and application in a laboratory setting. While gentamicin is commercially available as a sulfate (B86663) salt, which is freely soluble in water, the solubility of its individual components, such as Gentamicin C1 base, in various organic solvents is crucial for chromatographic analysis and specific formulation studies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Gentamicin base in a range of common laboratory solvents. It is important to note that the solubility of Gentamicin C1 is expected to be very similar to that of the Gentamicin base.

| Solvent | Solubility of Gentamicin Base (mg/mL) at 25±1°C[1] |

| Methanol | >25 |

| Ethanol | >25 |

| n-Butanol | >25 |

| Chloroform | >25 |

| Acetone | >25 |

| 2-Butanone | 2.6 |

| Toluene | 2.4 |

| Ethyl Acetate | 2.1 |

| Cyclohexane | 0.2 |

| Pyridine | 0.028 |

| Benzene | 0.0 |

| Carbon Tetrachloride | 0.0 |

| Isooctane | 0.0 |

| Diethyl Ether | 0.0 |

Gentamicin C1 is also known to be soluble in water and ethanol.[2] Gentamicin sulfate is freely soluble in water (50 mg/mL) but practically insoluble in alcohol and other organic solvents.[3]

Stability of Gentamicin C1

The stability of Gentamicin C1 is influenced by several environmental factors, including pH, temperature, and exposure to light. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful byproducts.

Key Factors Influencing Stability

-

pH: Gentamicin exhibits optimal stability in a pH range of 4.5 to 7.0.[4] In acidic or alkaline conditions, it undergoes hydrolysis, leading to the formation of degradation products.[4]

-

Temperature: As with many antibiotics, elevated temperatures accelerate the degradation of gentamicin. Conversely, extremely low temperatures can reduce its solubility. Recommended storage for gentamicin solutions is typically refrigerated (2-8°C).

-

Light: Exposure to ultraviolet (UV) light can cause significant degradation of gentamicin. A study noted that exposure to UV light at 243 nm for 30 minutes resulted in a 42.14% decrease in availability.

-

Oxidation: Gentamicin can be susceptible to oxidative degradation. Studies have shown that exposure to an oxidizing atmosphere can lead to significant changes in the composition of gentamicin.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. Typical stress conditions include:

-

Acid Hydrolysis: Treatment with 0.1 N HCl.

-

Base Hydrolysis: Treatment with 0.1 N NaOH.

-

Oxidative Degradation: Treatment with hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures (e.g., 60°C).

-

Photolytic Degradation: Exposure to UV light.

A study on the forced degradation of gentamicin revealed significant degradation under basic, acidic, heat, and UV light conditions.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of Gentamicin C1.

Protocol for Determining Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of Gentamicin C1 powder to a known volume of the desired laboratory solvent in a sealed, clear container (e.g., a glass vial). The excess solid should be visually apparent.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at a controlled temperature can be used to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which Gentamicin C1 is freely soluble (e.g., water or a mobile phase used for analysis).

-

Quantification: Analyze the concentration of Gentamicin C1 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of Gentamicin C1 in the tested solvent at the specified temperature.

Caption: Workflow for Solubility Determination

Protocol for Stability Indicating Method Development and Forced Degradation Study

This protocol describes the process of developing a stability-indicating analytical method and conducting a forced degradation study to assess the stability of Gentamicin C1.

Methodology:

Part 1: Method Development (HPLC)

-

Column and Mobile Phase Selection: Select a suitable HPLC column (e.g., C18) and a mobile phase that can effectively separate Gentamicin C1 from its potential degradation products. A common approach involves ion-pairing reversed-phase liquid chromatography (IP-RPLC) using an acidic mobile phase.

-

Derivatization (if necessary): Gentamicin lacks a strong chromophore, which can make UV detection challenging. Pre-column or post-column derivatization with reagents like o-phthaldialdehyde (OPA) can be employed to enhance detection by UV or fluorescence detectors.

-

Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Part 2: Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of Gentamicin C1 in appropriate solvents for each stress condition.

-

Application of Stress Conditions:

-

Acidic: Add 0.1 N HCl to the drug solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic: Add 0.1 N NaOH to the drug solution and incubate at a controlled temperature for a defined period.

-

Oxidative: Add a solution of hydrogen peroxide (e.g., 3-30%) to the drug solution and store at room temperature.

-

Thermal: Expose a solid sample or a solution of Gentamicin C1 to elevated temperatures (e.g., 60-80°C).

-

Photolytic: Expose a solution of Gentamicin C1 to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points during the stress testing (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Identify and quantify the amount of Gentamicin C1 remaining at each time point.

-

Identify and characterize any significant degradation products. Mass spectrometry is a valuable tool for this purpose.

-

Determine the degradation kinetics and pathways.

-

Caption: Forced Degradation Study Workflow

Conclusion

This technical guide provides essential information on the solubility and stability of Gentamicin C1 for laboratory professionals. The provided quantitative data and detailed experimental protocols serve as a valuable resource for ensuring the accurate and effective use of this important antibiotic component in research and development. Adherence to these guidelines will contribute to the generation of reliable and reproducible scientific data.

References

The Genesis of a Potent Antibiotic: A Technical Guide to the Historical Development and Significance of Gentamicin C1 Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical journey and scientific importance of Gentamicin (B1671437) C1, a key component of the clinically significant gentamicin antibiotic complex. From its discovery in the "golden age" of antibiotics to modern research on its biosynthesis and mechanisms of resistance, this document provides a comprehensive overview for professionals in the field of drug development and microbiology.

Historical Development and Discovery

The story of gentamicin begins in 1963 when Weinstein, Wagman, and their colleagues at the Schering Corporation isolated the gentamicin complex from the fermentation broth of the soil actinomycete Micromonospora purpurea.[1][2] This discovery marked a significant advancement in the fight against severe bacterial infections, particularly those caused by Gram-negative pathogens.[3] The initial gentamicin complex was found to be a mixture of several related aminoglycoside compounds, with the major, most active components identified as Gentamicin C1, C1a, and C2.[1][4]

Gentamicin C1, distinguished by the presence of a methyl group on both the 6'-carbon and the 6'-amino group of the purpurosamine ring, quickly became a subject of intense research due to its potent antibacterial properties. The elucidation of the structures of these components was a critical step, enabling a deeper understanding of their structure-activity relationships.

Table 1: Key Milestones in Gentamicin Research

| Year | Milestone | Significance | Reference(s) |

| 1963 | Discovery of the gentamicin complex from Micromonospora purpurea | Introduction of a new, potent aminoglycoside antibiotic. | |

| Post-1963 | Isolation and structural elucidation of Gentamicin C1, C1a, and C2 | Enabled detailed investigation into the activity of individual components. | |

| 1970s | Studies on the relative activity and toxicity of gentamicin components | Revealed differences in the biological properties of the C components. | |

| Recent Years | Elucidation of the gentamicin C biosynthetic pathway | Opened avenues for metabolic engineering to produce specific components. |

Significance of Gentamicin C1 in Antibacterial Therapy

Gentamicin C1 is a broad-spectrum, bactericidal aminoglycoside antibiotic. Its primary significance lies in its potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus, Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes, and Serratia species, as well as some Gram-positive bacteria like Staphylococcus.

Mechanism of Action